molecular formula C7H11NS B12669436 2-Butylthiazole CAS No. 37645-61-7

2-Butylthiazole

Cat. No.: B12669436
CAS No.: 37645-61-7
M. Wt: 141.24 g/mol
InChI Key: QOJMQILDLLFGEE-UHFFFAOYSA-N
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Description

2-Butylthiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor and is often used in flavor and fragrance industries. Its molecular formula is C₇H₁₁NS, and it has a molecular weight of 141.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butylthiazole can be synthesized through various methods. One common approach involves the reaction of butylamine with carbon disulfide and bromine, followed by cyclization. The reaction conditions typically require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butylthiazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce this compound to its corresponding thiazolidine derivative.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

2-Butylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butylthiazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects. The aromaticity of the thiazole ring allows it to participate in π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isobutylthiazole
  • 2-Sec-butylthiazole
  • 2-Aminothiazole
  • Benzothiazole

Uniqueness

2-Butylthiazole is unique due to its specific butyl side chain, which imparts distinct chemical and physical properties compared to other thiazole derivatives. This side chain influences its solubility, reactivity, and odor profile, making it particularly valuable in the flavor and fragrance industry .

Properties

CAS No.

37645-61-7

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

2-butyl-1,3-thiazole

InChI

InChI=1S/C7H11NS/c1-2-3-4-7-8-5-6-9-7/h5-6H,2-4H2,1H3

InChI Key

QOJMQILDLLFGEE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=CS1

Origin of Product

United States

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